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Compound of Interest

Compound Name: Allyl 1H-indole-3-acetate
CAS No.: 128550-27-6
Cat. No.: B1149746
Get Quote
Abstract

Allyl indole-3-acetate (AIA) is a specialized ester derivative of the naturally occurring auxin,
Indole-3-acetic acid (IAA). Distinguished by the presence of an allylic moiety, AIA serves a dual
function: as a lipophilic prodrug in plant physiology capable of enhanced membrane
permeability, and as a versatile, selectively cleavable intermediate in organic synthesis. This
technical guide provides a rigorous analysis of its physicochemical properties, a validated
synthesis protocol, and its biological mechanism of action.

Part 1: Molecular Identity & Physicochemical Core

The fundamental identity of Allyl indole-3-acetate is defined by the esterification of the
carboxylic acid tail of IAA with an allyl group. This modification significantly alters the solubility
profile compared to the parent acid.

Chemical Specification Table
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Property

Value

Notes

IUPAC Name

Allyl 2-(1H-indol-3-yl)acetate

Formal nomenclature

Common Name

Allyl Indole-3-Acetate

AlIA

Molecular Formula

Molecular Weight

215.25 g/mol

Calculated based on standard

atomic weights

CAS Number

Not widely indexed

Often synthesized in situ or

custom ordered

Physical State

Viscous Oil / Low-Melting Solid

Dependent on purity; typically
solidifies at <4°C

Solubility

Soluble in EtOH, DMSO, DCM,
EtOAcC

Insoluble in water (Lipophilic)

Stability

Light Sensitive; Acid Stable

Allyl group susceptible to Pd(0)

cleavage

Structural Analysis

The molecule consists of an indole ring system (bicyclic, aromatic) linked at the C3 position to

an acetic acid side chain, which is esterified with an allyl (

) group.

¢ Indole Core: Provides

stacking interactions and receptor binding affinity (TIR1/AFB).

 Allyl Ester: Increases lipophilicity (

), facilitating passive diffusion across the plasma membrane. It also acts as a "protecting

group" in synthesis, removable under neutral conditions using Palladium catalysis.
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Part 2: Synthetic Pathways (Methodology)

For research applications requiring high-purity AlA, the Steglich Esterification is the preferred
method due to mild conditions that prevent polymerization of the allyl group or degradation of
the indole ring.

Protocol: Steglich Esterification

Objective: Synthesize Allyl indole-3-acetate from Indole-3-acetic acid (IAA) and Allyl Alcohol.

Reagents:

Indole-3-acetic acid (IAA) [1.0 eq][1][2][3][4][5][6]

Allyl Alcohol [1.2 eq]

N,N'-Dicyclohexylcarbodiimide (DCC) [1.1 eq] - Coupling Agent

4-Dimethylaminopyridine (DMAP) [0.1 eq] - Catalyst

Dichloromethane (DCM) [Anhydrous solvent]

Step-by-Step Workflow:

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve IAA (1.0 eq) in anhydrous DCM.

 Activation: Add Allyl Alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at

for 10 minutes.

e Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM over 20 minutes.

o Observation: A white precipitate (Dicyclohexylurea, DCU) will form immediately.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-5 hours.
Monitor via TLC (Hexane:EtOAc 7:3).

o Workup:
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o Filter off the DCU precipitate using a sintered glass funnel.
o Wash the filtrate with

(to remove DMAP), then Saturated
(to remove unreacted acid), and finally Brine.

o Dry over

and concentrate in vacuo.

« Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Synthetic Logic Diagram (Graphviz)

Coupling: Ester Formation
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Click to download full resolution via product page
Caption: Figure 1. Steglich esterification workflow for the synthesis of Allyl indole-3-acetate.

Part 3: Biological Mechanism & Application[7][8]

In biological systems, AlA functions primarily as a prodrug. The allyl ester masks the carboxylic
acid, increasing the molecule's ability to cross the lipid bilayer of the cell membrane.

Mechanism of Action

o Permeation: The neutral, lipophilic AlA diffuses passively into the cell.

 Activation: Intracellular esterases (specifically AMI1 or general carboxylesterases) hydrolyze
the allyl ester bond.

» Signaling: The released free IAA binds to the TIR1/AFB receptor pocket.

» Degradation: The SCFATIR1 complex ubiquitinates Aux/IAA repressor proteins, targeting
them for 26S proteasome degradation, thus activating auxin-response genes.
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Biological Pathway Diagram (Graphviz)
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Caption: Figure 2. Biological activation pathway of Allyl indole-3-acetate as a prodrug.
Part 4: Analytical Characterization
To validate the synthesis of Allyl indole-3-acetate, researchers should rely on Proton NMR (

-NMR). The allyl group provides distinct diagnostic signals that differentiate the product from
the starting material (I1AA).
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Di ic NMR Signals (. 400 MHz)

Chemical Shift
Proton ( . . .
. Multiplicity Integration Assignment
Environment
» Ppm)
Indole NH ~8.10 Broad Singlet 1H Indole N-H
Aromatic Ring 7.10-7.60 Multiplet 4H Indole C4-C7
Allyl Internal 5.85-5.95 Multiplet 1H
Allyl Terminal 5.20-5.35 Multiplet 2H
Allyl Methylene 4.60 Doublet 2H
Indole-
_Methylene 3.80 Singlet 2H
-COO-

Interpretation: The appearance of the multiplet at ~5.9 ppm and the doublet at ~4.6 ppm

confirms the successful attachment of the allyl ester. The disappearance of the broad

carboxylic acid singlet (usually >11 ppm) confirms the consumption of IAA.

References

Evaluation of Indole-3-Acetic Acid Derivatives.PubChem Compound Summary. National
Center for Biotechnology Information. Available at: [Link]

Auxin Metabolism and Signaling.The Arabidopsis Book. American Society of Plant Biologists.
Available at: [Link]

Steglich Esterification Protocol.Organic Chemistry Portal. Available at: [Link]

Allyl Esters as Protecting Groups.Greene's Protective Groups in Organic Synthesis. Wiley
Online Library. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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